Structural and Mass Characterization of (S)-2-Amino-3-(quinolin-2-yl)propanoic Acid Hydrochloride
Structural and Mass Characterization of (S)-2-Amino-3-(quinolin-2-yl)propanoic Acid Hydrochloride
Target Audience: Analytical Chemists, Structural Biologists, and Peptide Engineers Compound Identity: (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride (often supplied as the dihydrochloride, CAS: 1087751-63-0)
Executive Summary
(S)-2-Amino-3-(quinolin-2-yl)propanoic acid is a synthetic, non-canonical aromatic amino acid. Featuring a bulky, electron-rich quinoline side chain, it is highly valued in drug development for designing peptidomimetics with enhanced proteolytic stability and altered receptor-binding profiles. Because the molecule contains two basic centers—the primary α -amino group and the aromatic quinoline nitrogen—it readily forms mono- or dihydrochloride salts.
This whitepaper provides an authoritative, self-validating technical guide for the exact mass profiling and crystallographic characterization of this compound. By integrating High-Resolution Mass Spectrometry (HRMS) and Single-Crystal X-Ray Diffraction (SCXRD), researchers can unambiguously confirm the identity, purity, and 3D supramolecular architecture of the synthesized material.
Physicochemical Profiling: Exact Mass Determination
In the characterization of non-canonical amino acids, nominal mass is insufficient to rule out isobaric impurities generated during multi-step asymmetric synthesis. utilizing Orbitrap or Time-of-Flight (TOF) analyzers is mandatory to achieve sub-5 ppm mass accuracy, confirming the elemental composition.
Theoretical Exact Mass Data
In electrospray ionization (ESI), hydrochloride salts dissociate. Consequently, the observed mass in positive ion mode corresponds to the protonated free base [M+H]+ , regardless of the initial salt form.
Table 1: Theoretical Exact Masses and Expected ESI-MS Ions
| Chemical Species | Molecular Formula | Monoisotopic Exact Mass (Da) | Expected ESI [M+H]+ (m/z) |
| Free Base | C12H12N2O2 | 216.08988 | 217.09716 |
| Monohydrochloride | C12H13ClN2O2 | 252.06656 | 217.09716 |
| Dihydrochloride | C12H14Cl2N2O2 | 288.04323 | 217.09716 |
*Note: The chloride counterions ( 35Cl and 37Cl ) are typically lost during desolvation in positive ESI. To observe the intact salt cluster, negative ESI or cold-spray ionization is required.
Protocol: LC-HRMS Exact Mass Profiling
This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to an Orbitrap mass spectrometer. Causality: Standard reversed-phase C18 columns often fail to retain highly polar, zwitterionic amino acids, causing them to elute in the void volume where severe ion suppression occurs. HILIC provides orthogonal retention based on polarity, ensuring robust separation from synthetic salts.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade water. Dilute 1:100 in Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures both the α -amino and quinoline nitrogen are fully protonated, maximizing ionization efficiency in positive ESI.
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Chromatographic Separation: Inject 2 μ L onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 μ m). Run a gradient from 90% organic (Acetonitrile with 10 mM ammonium formate) to 50% organic over 10 minutes.
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HRMS Acquisition: Operate the Orbitrap in positive ESI mode at a resolution of ≥ 60,000 (at m/z 200). Set the AGC target to 1×106 and maximum injection time to 50 ms.
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Data Processing: Extract the theoretical m/z 217.09716 with a mass tolerance window of ± 5 ppm.
Validation Checkpoint: Prior to sample injection, run a system suitability test using a known standard (e.g., L-Tryptophan). The system is validated only if the mass error of the standard is <3 ppm and the isotopic pattern matches the theoretical model with >90% confidence.
Crystallographic Characterization
While HRMS confirms the molecular formula, it provides no topological or stereochemical data. is the gold standard for determining the absolute configuration (S-enantiomer) and mapping the intricate hydrogen-bonding network of the hydrochloride salt.
Structural Motifs and Hydrogen Bonding
In the solid state, (S)-2-Amino-3-(quinolin-2-yl)propanoic acid dihydrochloride forms a highly ordered lattice driven by non-covalent interactions:
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Charge-Assisted Hydrogen Bonds: The protonated α -amino group ( −NH3+ ) and the protonated quinoline nitrogen act as powerful hydrogen bond donors to the chloride anions ( N−H⋯Cl− ).
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π−π Stacking: The planar, aromatic quinoline rings align in parallel displaced conformations, stabilizing the crystal packing.
Protocol: Crystal Growth and SCXRD Analysis
Causality: Hydrochloride salts of amino acids are highly water-soluble but insoluble in non-polar organics. Vapor diffusion allows for an ultra-slow increase in supersaturation, preventing rapid precipitation and promoting the growth of diffraction-quality single crystals.
Step-by-Step Methodology:
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Crystal Growth (Vapor Diffusion): Dissolve 10 mg of the compound in 0.5 mL of Methanol/Water (80:20) in a 2 mL inner vial. Place this vial inside a 10 mL outer vial containing 3 mL of Acetone (anti-solvent). Seal the outer vial tightly and incubate at 4 °C for 7–14 days.
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Mounting: Select a clear, block-shaped crystal under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop. Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to thermal shock or dehydration when exposed to the cryostream.
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Data Collection: Transfer the crystal to the diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å). Cool the crystal to 100 K using a nitrogen cryostream. Causality: Cryogenic data collection minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity and allowing for the accurate resolution of hydrogen atom positions.
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Structural Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
Validation Checkpoint: Because X-ray diffraction measures electron density rather than nuclear position, covalent bonds to hydrogen (N-H, O-H) are systematically shortened. Validate the final structure by applying to normalize hydrogen positions, ensuring the R1 factor drops below 5% and the Flack parameter is near 0 (confirming the S-stereocenter).
Integrated Analytical Workflow
The following diagram illustrates the logical dependency between sample preparation, mass validation, and structural elucidation.
Analytical workflow for mass and structural validation of the quinolyl amino acid.
Conclusion
The rigorous characterization of (S)-2-Amino-3-(quinolin-2-yl)propanoic acid hydrochloride requires a dual-pronged approach. HRMS provides the necessary sensitivity and mass accuracy to confirm the exact elemental composition and detect trace synthetic impurities. Concurrently, SCXRD combined with DFT refinement offers absolute proof of the 3D stereochemistry and the complex hydrogen-bonding network inherent to the hydrochloride salt. Adhering to these self-validating protocols ensures the highest standards of scientific integrity before this non-canonical amino acid is integrated into downstream peptide synthesis or biological assays.
References
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Introducing AAA-MS, a Rapid and Sensitive Method for Amino Acid Analysis Using Isotope Dilution and High-Resolution Mass Spectrometry Journal of Proteome Research - ACS Publications URL:[Link]
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Refining Crystal Structures with Quadrupolar NMR and Dispersion-Corrected Density Functional Theory The Journal of Physical Chemistry C - ACS Publications URL:[Link]
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High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry Molecules - MDPI URL:[Link]
